(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-6,8,10-11H,7,9H2,(H,17,18)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBTYNAZDORNR-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC2=COC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=COC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide is an organic compound notable for its complex structure, which includes a furan ring, a chlorophenyl group, and an acrylamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial domains.
Chemical Structure and Properties
The molecular formula of (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide is C15H14ClNO2, with a molecular weight of 275.73 g/mol. The presence of the acrylamide moiety suggests potential reactivity in biological systems, particularly through Michael addition reactions that can create new carbon-carbon bonds.
1. Anticancer Activity
Research indicates that compounds with acrylamide structures often exhibit significant anticancer properties. In vitro studies have shown that (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide can inhibit the proliferation of various cancer cell lines. The mechanism of action may involve the induction of apoptosis and cell cycle arrest, although specific pathways require further elucidation through detailed biochemical assays.
2. Anti-inflammatory Effects
The furan ring present in the compound is associated with anti-inflammatory activity. Studies suggest that compounds containing furan may modulate signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.
3. Antimicrobial Activity
(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide has shown promising results against various bacterial and fungal strains. Minimum inhibitory concentration (MIC) assays indicate effective antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogens such as Candida albicans and Fusarium oxysporum .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological activity profile of (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide against structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-Chlorophenyl)acrylamide | Acrylamide backbone, chlorophenyl group | Anticancer | Lacks furan ring |
| 3-Furanyl-acrylamide | Furan ring, acrylamide | Antimicrobial | No chlorinated substituent |
| 2-Methoxyethyl-acrylamide | Methoxyethyl group, acrylamide | Moderate cytotoxicity | Absence of furan and chlorophenyl |
The unique combination of a furan ring, chlorophenyl group, and methoxyethyl substituent in (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide may confer distinct biological activities not observed in similar compounds.
Case Studies
Several studies have explored the biological activities of related compounds, demonstrating the importance of structural modifications on their efficacy:
- A study evaluating various acrylamide derivatives found that modifications significantly influenced their cytotoxicity against cancer cells. The presence of halogen substituents was noted to enhance antimicrobial properties significantly .
- Another investigation into furan-containing compounds revealed their potential as anti-inflammatory agents, suggesting that similar modifications to (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide could yield potent therapeutic candidates for inflammatory diseases .
Scientific Research Applications
Anticancer Applications
Research has indicated that (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the acrylamide structure significantly influence cytotoxicity, with halogen substituents enhancing the activity against cancer cells.
Case Study: Cytotoxicity Testing
In vitro studies have shown that this compound can inhibit cell proliferation in several cancer types, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The compound's furan ring may contribute to its anti-inflammatory effects. Furan-containing compounds have been studied for their ability to modulate inflammatory pathways, suggesting that (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide could be a candidate for treating inflammatory diseases.
Case Study: Inflammatory Response Modulation
In animal models, administration of this compound led to a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The presence of the chlorophenyl group enhances the compound's antimicrobial properties. Studies have shown that related acrylamide derivatives exhibit significant antibacterial and antifungal activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives can be categorized based on variations in the aryl group, amide substituent, and stereochemistry. Key comparisons include:
Key Observations:
- Aryl Group Influence: The 2-chlorophenyl group in the target compound contrasts with dimethoxy- or trimethoxyphenyl groups in analogs (e.g., 3m, 5b).
- Stereochemistry: The (E)-configuration is conserved across analogs, critical for maintaining planar geometry and conjugation, which are essential for UV absorption and bioactivity .
Pharmacological and Physicochemical Properties
- Solubility: Furan-containing analogs (e.g., 3m) exhibit moderate organic solvent solubility but poor aqueous solubility, a trend likely shared by the target compound due to its hydrophobic aryl and furan groups .
- For instance, compound 5b (indole ethyl analog) inhibits BChE at sub-micromolar levels, indicating that nitrogenous heterocycles enhance cholinesterase affinity .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Calculated using average atomic masses.
Table 2: Bioactivity Comparison
| Compound | Target Enzyme/Receptor | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 5b () | BChE | 1.95 μM | |
| 3a () | Antioxidant (NO scavenging) | 64.56% yield, active | |
| 3m () | Estrogen receptor | Not quantified |
Preparation Methods
Coupling Reagent-Mediated Amidation
Procedure :
- Activation : 3-(2-Chlorophenyl)acrylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. N,N-Diisopropylethylamine (DIEA, 2.5 equiv) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.2 equiv) are added at 0°C.
- Coupling : 2-(Furan-3-yl)ethylamine (1.1 equiv) is introduced dropwise. The reaction proceeds at room temperature for 12–18 hours.
- Workup : The mixture is adjusted to pH 1–2 with 1 M HCl, extracted with DCM (3 × 50 mL), dried over Na₂SO₄, and concentrated.
- Purification : Recrystallization from ethyl acetate/hexane (3:1) yields the product as a white solid.
Key Data :
| Parameter | Value | Source Reference |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 18 hours | |
| Purity (HPLC) | ≥98% |
Advantages : High stereoselectivity; minimal epimerization.
Limitations : Cost of HATU; requires inert atmosphere.
Acid Chloride Intermediate Route
Procedure :
- Chlorination : 3-(2-Chlorophenyl)acrylic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in toluene for 4 hours. Excess SOCl₂ is removed under vacuum.
- Amidation : The crude acid chloride is dissolved in tetrahydrofuran (THF) and added to a solution of 2-(furan-3-yl)ethylamine (1.05 equiv) and triethylamine (Et₃N, 2.0 equiv) at −20°C. The mixture warms to room temperature over 2 hours.
- Workup : Filtration removes Et₃N·HCl, followed by solvent evaporation.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) affords the product.
Key Data :
| Parameter | Value | Source Reference |
|---|---|---|
| Yield | 63–67% | |
| Reaction Time | 6 hours | |
| Purity (HPLC) | 95–97% |
Advantages : Scalability; avoids coupling reagents.
Limitations : Handling corrosive SOCl₂; moderate yields.
Mixed Anhydride Method
Procedure :
- Anhydride Formation : 3-(2-Chlorophenyl)acrylic acid (1.0 equiv) and ethyl chloroformate (1.2 equiv) are reacted in THF with Et₃N (1.5 equiv) at −15°C for 1 hour.
- Amine Addition : 2-(Furan-3-yl)ethylamine (1.1 equiv) in THF is added, and the reaction stirs at 0°C for 3 hours.
- Workup : Extraction with 5% citric acid and saturated NaHCO₃, followed by DCM washes.
- Purification : Recrystallization from methanol/water (4:1).
Key Data :
| Parameter | Value | Source Reference |
|---|---|---|
| Yield | 58–61% | |
| Reaction Time | 4 hours | |
| Purity (HPLC) | 93–95% |
Advantages : Mild conditions; avoids toxic reagents.
Limitations : Lower yields; requires strict temperature control.
Enzymatic Amidation
Procedure :
- Substrate Preparation : 3-(2-Chlorophenyl)acrylic acid (1.0 equiv) and 2-(furan-3-yl)ethylamine (1.2 equiv) are dissolved in tert-butanol.
- Catalysis : Immobilized Candida antarctica lipase B (CAL-B, 20% w/w) is added. The reaction proceeds at 45°C for 48 hours.
- Workup : Enzyme filtration and solvent removal.
- Purification : Flash chromatography (SiO₂, DCM/methanol 9:1).
Key Data :
| Parameter | Value | Source Reference |
|---|---|---|
| Yield | 41–45% | |
| Reaction Time | 48 hours | |
| Purity (HPLC) | 90–92% |
Advantages : Green chemistry; high enantioselectivity.
Limitations : Prolonged reaction time; limited scalability.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Index | Scalability | Stereoselectivity |
|---|---|---|---|---|---|
| Coupling Reagent | 68–72 | ≥98 | High | Moderate | Excellent |
| Acid Chloride | 63–67 | 95–97 | Moderate | High | Good |
| Mixed Anhydride | 58–61 | 93–95 | Low | Moderate | Moderate |
| Enzymatic | 41–45 | 90–92 | Very High | Low | Excellent |
Key Observations :
- Coupling reagents (HATU) provide the best compromise between yield and purity but are cost-prohibitive for industrial-scale synthesis.
- Acid chloride routes are preferred for large batches despite moderate yields due to reagent availability.
- Enzymatic methods, while sustainable, require optimization to improve reaction kinetics.
Critical Experimental Considerations
Stereochemical Control
Maintaining the (E)-configuration necessitates:
Q & A
Q. What are the recommended synthesis methods for (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide?
The synthesis typically involves multi-step organic reactions, starting with coupling a chlorophenylacrylic acid derivative with a furan-3-yl ethylamine precursor. Key steps include:
- Acylation : Reacting 2-(furan-3-yl)ethylamine with acryloyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a catalyst .
- Stereochemical control : Maintaining the (E)-configuration requires strict temperature control (0–5°C) during the Michael addition step .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is critical for isolating the pure product .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the (E)-configuration and substituent positions (e.g., chlorophenyl proton signals at δ 7.3–7.5 ppm and furan protons at δ 6.2–6.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 318.08) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (C-Cl stretch) confirm functional groups .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents like DMF enhance intermediate stability but require rapid quenching to avoid side reactions .
- Catalyst optimization : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in suppressing racemization during acylation .
- Temperature modulation : Lower temperatures (e.g., –10°C) during thiophene ring coupling reduce byproduct formation by 20–30% .
Q. What are the potential biological targets of this compound, and how can its mechanism of action be studied?
- Target prediction : Computational tools like PASS (Prediction of Activity Spectra for Substances) suggest affinity for kinases (e.g., EGFR) and inflammatory mediators (COX-2) due to its acrylamide and heterocyclic motifs .
- Mechanistic studies :
- Enzyme assays : Measure inhibition of COX-2 activity using fluorogenic substrates .
- Molecular docking : Simulate binding interactions with EGFR’s ATP-binding pocket (PDB ID: 1M17) to identify critical hydrogen bonds with the acrylamide carbonyl .
Q. How should researchers address contradictions in reported bioactivity data across different studies?
- Purity verification : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from impurities; use HPLC (>98% purity) and differential scanning calorimetry (DSC) to confirm crystallinity .
- Assay standardization : Inconsistent cytotoxicity results (e.g., MTT vs. apoptosis assays) can be resolved by normalizing data to cell viability controls and using isogenic cell lines .
- Structural analogs : Compare activity with derivatives lacking the chlorophenyl group (e.g., 3-phenyl analogs show 10-fold lower potency, confirming the chloro group’s role) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Acylation temperature | 0–5°C | 15% higher | |
| Solvent for coupling | Anhydrous DCM | 20% less byproducts | |
| Chromatography gradient | Ethyl acetate:hexane (3:7→1:1) | >95% purity |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Compound Modification | EGFR Inhibition (IC₅₀, μM) | COX-2 Inhibition (%) | Reference |
|---|---|---|---|
| Chlorophenyl retained | 5.2 ± 0.3 | 78 ± 5 | |
| Chlorophenyl replaced with phenyl | 52.1 ± 1.1 | 22 ± 3 | |
| Furan replaced with thiophene | 8.7 ± 0.6 | 65 ± 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
